molecular formula C7H3FN2O2S B2627232 5-Fluoro-2-nitrophenylthiocyanate CAS No. 2149591-20-6

5-Fluoro-2-nitrophenylthiocyanate

Cat. No.: B2627232
CAS No.: 2149591-20-6
M. Wt: 198.17
InChI Key: DCPKRBGIIYCXEK-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenylthiocyanate (CAS: MFCD30723341) is a fluorinated aromatic thiocyanate derivative characterized by a nitro group at the 2-position and a fluorine atom at the 5-position on the benzene ring. The compound is cataloged under the identifier HA-8516 with a purity of 95% . Thiocyanates are widely utilized in organic synthesis as intermediates for constructing heterocyclic frameworks, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-5-1-2-6(10(11)12)7(3-5)13-4-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPKRBGIIYCXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitrophenylthiocyanate typically involves the nitration of 5-fluorophenylthiocyanate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid side reactions and ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow reactors to enhance safety and efficiency. Continuous-flow synthesis allows for better control over reaction parameters, such as temperature and residence time, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-nitrophenylthiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-2-nitrophenylthiocyanate is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Fluorinated compounds are known for their enhanced biological activity and stability .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenylthiocyanate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring .

Molecular Targets and Pathways: The specific molecular targets and pathways affected by this compound depend on its derivatives and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Effects

5-Fluoro-2-nitrophenylthiocyanate belongs to a family of fluoronitrophenylthiocyanate isomers. Key structural analogs include:

Compound Name Substituent Positions (Nitro/Fluoro) CAS Number Purity
3-Fluoro-2-nitrophenylthiocyanate Nitro (2), Fluoro (3) MFCD30723307 95%
3-Fluoro-4-nitrophenylthiocyanate Nitro (4), Fluoro (3) MFCD30723317 95%
This compound Nitro (2), Fluoro (5) MFCD30723341 95%

Key Observations :

  • Electronic Effects : The nitro group’s position relative to the thiocyanate (-SCN) group significantly impacts electronic distribution. In this compound, the nitro group at the ortho position (relative to -SCN) may enhance electrophilicity at the thiocyanate moiety through resonance withdrawal, favoring nucleophilic substitution reactions .

Comparison with Heterocyclic Derivatives

Several fluoronitrophenyl-containing heterocycles, such as thiadiazoles and thiazolidinones, provide insights into substituent-driven properties:

Example 1: 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine
  • Structure : Features a thiadiazole ring linked to a 2-fluoro-4-nitrophenyl group.
  • Hydrogen bonding (N–H⋯N, C–H⋯O) stabilizes crystal packing .
  • Comparison : Unlike this compound, this compound’s thiadiazole core enables π-stacking and hydrogen bonding, which may enhance thermal stability (mp > 250°C inferred from similar compounds ).
Example 2: Thiocyanate-Derived Thiadiazoles ()
  • Reactivity: Thiocyanates like 3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (mp 307–308°C) demonstrate that electron-withdrawing groups (e.g., nitro) facilitate cyclization and heterocycle formation via nucleophilic attack at the thiocyanate carbon .
  • Spectroscopy :
    • IR : Thiocyanate stretching (~2100–2200 cm⁻¹) and nitro group vibrations (~1500–1600 cm⁻¹) are characteristic .
    • NMR : Aromatic proton signals in this compound would likely appear downfield (δ 7.0–8.5 ppm) due to nitro and fluorine deshielding effects, comparable to analogs in and .

Biological Activity

5-Fluoro-2-nitrophenylthiocyanate (5-FNPT) is a compound of increasing interest due to its potential biological activities, particularly in the context of antimicrobial properties and its role as an inhibitor of specific bacterial enzymes. This article delves into the biological activity of 5-FNPT, supported by research findings, data tables, and case studies.

The primary mechanism through which 5-FNPT exerts its biological activity involves the inhibition of resuscitation promoting factors (Rpfs), which are proteins secreted by certain bacteria like Mycobacterium tuberculosis. Rpfs play a crucial role in bacterial reactivation from dormancy, making them a target for antimicrobial drug development.

Research has indicated that 5-FNPT and related compounds can inhibit the muralytic activity of Rpfs with an IC50 value ranging from 1 to 7 mg/ml, suggesting a significant potential for therapeutic applications against latent tuberculosis infections .

Antimicrobial Efficacy

The antimicrobial efficacy of 5-FNPT has been evaluated in various studies. Notably, it has been shown to exhibit bacteriostatic effects against Micrococcus luteus, where the compound's inhibitory concentration was close to its IC50 values. The presence of both nitro and thiocyanate groups appears critical for maintaining this activity .

Comparative Studies

A comparative analysis was conducted between 5-FNPT and other nitrophenylthiocyanate derivatives. The results are summarized in Table 1:

CompoundIC50 (mg/ml)Bacteriostatic Effect
This compound1-7Yes
3-Benzoylphenyl thiocyanate<1Yes
4-Benzoylphenyl thiocyanate<1Yes

This table illustrates that while other derivatives show promising activity, 5-FNPT remains a significant candidate due to its unique structural features.

Case Studies

Several case studies have highlighted the application of 5-FNPT in experimental models aimed at understanding its biological impact:

  • Study on Mycobacterial Reactivation : In vitro assays demonstrated that treatment with 5-FNPT significantly reduced the reactivation rates of dormant Mycobacterium tuberculosis cells compared to untreated controls. The study concluded that compounds like 5-FNPT could serve as foundational scaffolds for developing new anti-tuberculosis drugs .
  • Enzymatic Assays : Enzymatic assays measuring peptidoglycan hydrolysis revealed that 5-FNPT effectively inhibited Rpf-mediated hydrolytic activity, reinforcing its role as an inhibitor in bacterial cell wall metabolism .

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